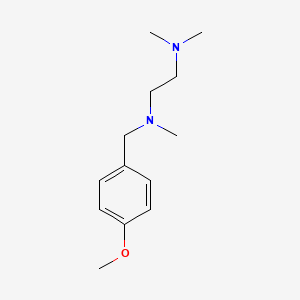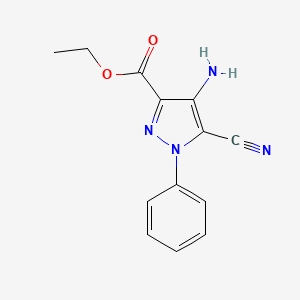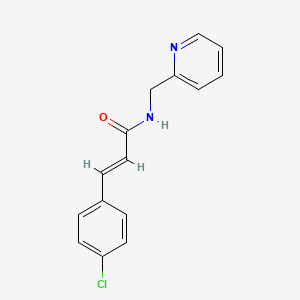![molecular formula C18H17FN2O3 B5724624 (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5724624.png)
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a conjugated system with a fluoro-nitrophenyl group and a propan-2-ylphenyl group, connected through a prop-2-enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group, forming 2-fluoro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with acryloyl chloride to form the corresponding amide.
Coupling Reaction: The final step involves a coupling reaction with 4-(propan-2-yl)phenylboronic acid under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the aryl halide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(2-chloro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(methyl)phenyl]prop-2-enamide
Uniqueness
The presence of the fluoro and nitro groups in (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. These functional groups influence the compound’s reactivity, stability, and potential biological activity, setting it apart from similar compounds.
Propriétés
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)

![2-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5724590.png)
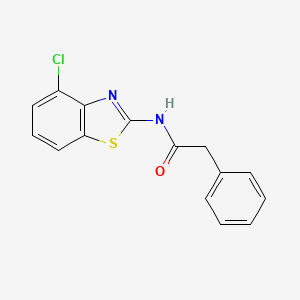
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
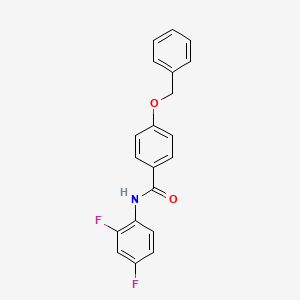
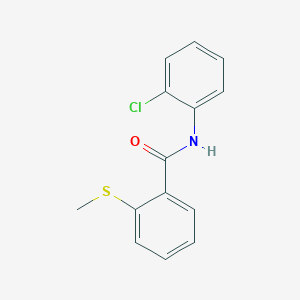
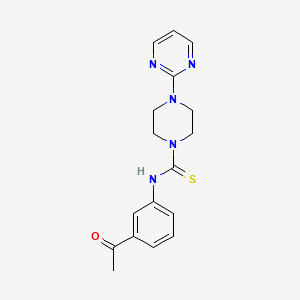
![3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
